
(4-Methylphenyl)acetaldehyde CAS number 104-
09-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764 Get Quote

An In-Depth Technical Guide to (4-Methylphenyl)acetaldehyde (CAS 104-09-6) for

Researchers and Drug Development Professionals

I. Executive Summary
(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde

with the CAS Number 104-09-6. While structurally simple, this compound is a significant

component in the flavor and fragrance industries and serves as a versatile intermediate in

organic synthesis. Its characteristic powerful, green, and floral scent profile makes it a valuable

ingredient in fine fragrances, notably in lilac and hyacinth formulations.[1] Beyond its olfactory

properties, its aldehyde functionality and substituted benzene ring offer reactive sites for

constructing more complex molecular architectures, making it a compound of interest for

synthetic chemists.

This guide provides a comprehensive technical overview of (4-Methylphenyl)acetaldehyde,

designed for researchers, scientists, and professionals in drug development. It consolidates

critical data on its physicochemical properties, outlines a detailed, field-proven protocol for its

synthesis and purification, and provides a thorough framework for its spectroscopic and

analytical characterization. Furthermore, this document explores its chemical reactivity, primary

applications, and essential safety and handling information, grounding all technical claims in

authoritative references.

II. Molecular and Physicochemical Properties
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(4-Methylphenyl)acetaldehyde is classified as a phenylacetaldehyde, a subclass of

benzenoid organic compounds.[2][3] It presents as a colorless to pale yellow liquid under

standard conditions, though it can solidify at lower ambient temperatures.[4][5] Its key

identifiers and properties are summarized in the table below.

Property Value Source(s)

CAS Number 104-09-6 [6][7]

Molecular Formula C₉H₁₀O [6][7]

Molecular Weight 134.18 g/mol [4][7]

IUPAC Name
2-(4-

methylphenyl)acetaldehyde
[4][5]

Synonyms

p-Tolylacetaldehyde, 4-

Methylbenzeneacetaldehyde,

Syringa Aldehyde

[5][7][8]

Appearance
Colorless to yellow clear oily

liquid
[1][8]

Odor Profile
Powerful, floral, green, fruity,

with lilac and hyacinth notes
[1][9]

Boiling Point 221-222 °C at 760 mmHg [2][5]

Melting Point 40 °C [2][9]

Density ~1.010 - 1.016 g/cm³ at 25 °C [1][10]

Refractive Index (n²⁰/D) ~1.529 - 1.534 [1][9]

Solubility
Insoluble in water; soluble in

ethanol and oils
[5]

LogP ~2.09 - 2.24 [2][8]

Flash Point 70 °C (158 °F) [1][8]
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Recommended Synthetic Pathway: Oxidation of 2-(4-
methylphenyl)ethanol
While several synthetic routes to aromatic aldehydes exist, a reliable and common laboratory-

scale method for preparing (4-Methylphenyl)acetaldehyde is the controlled oxidation of its

corresponding primary alcohol, 2-(4-methylphenyl)ethanol (also known as p-tolyl ethanol). This

precursor is commercially available.[11] This method is preferred due to its high selectivity and

the relative stability of the starting material. Mild oxidizing agents such as Pyridinium

chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are

effective for this transformation, minimizing the over-oxidation to the corresponding carboxylic

acid, (4-methylphenyl)acetic acid.

The causality for selecting a mild oxidant like PCC lies in its ability to oxidize primary alcohols

to aldehydes efficiently while being insufficiently reactive to further oxidize the aldehyde to a

carboxylic acid, provided that water is rigorously excluded from the reaction medium. The

reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Detailed Experimental Protocol (Synthesis)
Reaction: Oxidation of 2-(4-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).

Materials:

2-(4-methylphenyl)ethanol (1.0 eq)

Pyridinium chlorochromate (PCC) (1.5 eq)

Anhydrous Dichloromethane (DCM)

Silica gel (for slurry with PCC)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

500 mL round-bottom flask

Magnetic stirrer and stir bar
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Reflux condenser (optional, for solvent containment)

Separatory funnel

Rotary evaporator

Procedure:

Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar under

an inert atmosphere (e.g., nitrogen or argon).

Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (1.5 eq) and a

small amount of silica gel in anhydrous dichloromethane (DCM). The silica gel helps prevent

the formation of a tarry precipitate and simplifies filtration.

Addition of Alcohol: Dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in a minimal amount of

anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 15-20

minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to

maintain room temperature.

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress

can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the

starting alcohol spot and the appearance of the product aldehyde spot (visualized with a UV

lamp and/or a potassium permanganate stain). The reaction is typically complete within 2-4

hours.

Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the

entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter

out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional

diethyl ether to ensure complete recovery of the product.

Workup - Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated

sodium bicarbonate solution, and brine to remove any remaining impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (4-
Methylphenyl)acetaldehyde.
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Purification Protocol (Vacuum Distillation)
The crude product is often sufficiently pure for many applications. However, for high-purity

requirements, vacuum distillation is the recommended purification method.

Set up a distillation apparatus for vacuum operation.

Transfer the crude product to the distillation flask.

Apply vacuum and gently heat the flask using an oil bath.

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~70-72 °C at

reduced pressure).[4] The precise boiling point will be pressure-dependent.

Synthetic Workflow Diagram
Here is a diagram illustrating the synthesis and purification workflow.

2-(4-methylphenyl)ethanol
in Anhydrous DCM

Oxidation Reaction
(RT, 2-4h)

PCC / Silica Gel
in Anhydrous DCM

Filtration through
Silica/Celite Plug

Dilute with Ether Aqueous Workup
(HCl, NaHCO₃, Brine) Drying over MgSO₄ Rotary Evaporation Crude Product Vacuum Distillation (4-Methylphenyl)acetaldehyde

(Pure Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of (4-Methylphenyl)acetaldehyde.

IV. Spectroscopic and Analytical Characterization
Accurate structural elucidation and quantification are critical. The following sections detail the

expected spectroscopic signatures and a robust analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary tool for confirming the structure. The expected chemical shifts

are based on known values for similar structures and general principles of NMR.[12][13]

¹H NMR

(Predicted,

CDCl₃, 500

MHz)

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~9.7 Triplet (t) 1H -CHO

Aldehydic proton,

coupled to the

adjacent CH₂

group.

~7.1-7.2 Multiplet (AA'BB') 4H Ar-H

Aromatic protons

of the para-

substituted ring.

~3.6 Doublet (d) 2H -CH₂-CHO

Methylene

protons adjacent

to the carbonyl,

coupled to the

aldehyde proton.

~2.3 Singlet (s) 3H Ar-CH₃

Protons of the

aryl methyl

group.
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¹³C NMR (Predicted, CDCl₃,

125 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~200 CHO
Aldehyde carbonyl carbon,

highly deshielded.

~138 Ar-C-CH₃
Quaternary aromatic carbon

attached to the methyl group.

~130 Ar-C-CH₂

Quaternary aromatic carbon

attached to the acetaldehyde

moiety.

~129.5 Ar-CH Aromatic methine carbons.

~50 CH₂-CHO
Methylene carbon adjacent to

the carbonyl.

~21 Ar-CH₃ Aryl methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum will be

dominated by absorptions from the aldehyde and the aromatic ring.[14]
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IR Absorption Bands

(Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2920 Medium
Aliphatic C-H stretch (CH₂ and

CH₃)

~2820 & ~2720 Medium-Weak
Aldehyde C-H stretch (Fermi

doublet)

~1725 Strong
C=O stretch (aldehyde

carbonyl)

~1610 & ~1515 Medium-Strong Aromatic C=C ring stretches

~820 Strong
C-H out-of-plane bend (para-

disubstituted ring)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and

characteristic fragmentation patterns useful for identification. Aromatic aldehydes typically show

a strong molecular ion peak.[15]
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Mass Spectrometry

(Predicted EI Fragmentation)

m/z Proposed Fragment Rationale for Loss

134 [M]⁺ Molecular Ion

133 [M-H]⁺
Loss of the aldehydic

hydrogen radical

105 [M-CHO]⁺
α-cleavage, loss of the formyl

radical (CHO)

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for toluene

derivatives

Analytical Quantification via GC-MS
For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples, or

fragrance mixtures), direct injection can be challenging due to the reactivity of the aldehyde. A

robust method involves derivatization followed by Gas Chromatography-Mass Spectrometry

(GC-MS).

The aldehyde is converted to a more stable and volatile oxime derivative using O-(2,3,4,5,6-

Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization serves a dual

purpose: it stabilizes the analyte by protecting the reactive aldehyde group and introduces a

pentafluorobenzyl moiety, which enhances sensitivity for detection by Electron Capture

Negative Ionization (ECNI) MS, though standard EI-MS is also highly effective.[5][7][10] This

self-validating protocol includes an internal standard for precise quantification.

Materials:

Sample containing (4-Methylphenyl)acetaldehyde

Internal Standard (IS) solution (e.g., d₁₀-Benzaldehyde)

PFBHA solution (in buffer, pH ~4-5)
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Hexane or other suitable extraction solvent

Anhydrous sodium sulfate (Na₂SO₄)

GC vials, autosampler

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Procedure:

Sample Preparation: To 1 mL of the sample (aqueous or extracted into a solvent), add a

known amount of the internal standard solution.

Derivatization: Add 100 µL of the PFBHA solution. Vortex the mixture vigorously for 1 minute.

Reaction: Incubate the mixture at 60 °C for 60 minutes to ensure complete derivatization.[16]

Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes

to extract the oxime derivative. Centrifuge to separate the layers.

Isolation and Drying: Carefully transfer the upper organic layer to a clean vial containing a

small amount of anhydrous sodium sulfate to remove any residual water.

Analysis: Transfer the dried extract to a GC autosampler vial. Inject 1 µL into the GC-MS

system.

GC-MS Conditions (Typical):

Injector: Splitless mode, 250 °C.

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

Carrier Gas: Helium, constant flow of 1 mL/min.

Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5

min.
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MS Detection: EI mode (70 eV), scan range m/z 50-400. Monitor characteristic ions for the

derivative and the internal standard for quantification.

Quantification: Generate a calibration curve using standards prepared in the same manner.

The concentration of (4-Methylphenyl)acetaldehyde in the sample is determined by

comparing the peak area ratio of the analyte derivative to the internal standard against the

calibration curve.
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Sample (1 mL)

Add Internal Standard
(e.g., d₁₀-Benzaldehyde)

Add PFBHA Reagent

Incubate
(60°C, 60 min)

Liquid-Liquid Extraction
(Hexane)

Dry Organic Layer
(Na₂SO₄)

GC-MS Analysis

Data Processing &
Quantification

Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of (4-Methylphenyl)acetaldehyde via GC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 19 Tech Support

https://www.benchchem.com/product/b094764?utm_src=pdf-body-img
https://www.benchchem.com/product/b094764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


V. Chemical Reactivity and Applications
Reactivity of the Aldehyde Moiety
The chemistry of (4-Methylphenyl)acetaldehyde is dominated by its aldehyde functional

group. It undergoes a variety of reactions typical for aldehydes:

Oxidation: Can be readily oxidized to (4-methylphenyl)acetic acid using common oxidizing

agents like potassium permanganate or Jones reagent.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-

methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄).

Acetal Formation: In the presence of an alcohol and an acid catalyst, it will reversibly form a

hemiacetal and then an acetal.[17] This reaction is often used as a protecting group strategy

in multi-step syntheses.

Reductive Amination: It can react with ammonia or primary/secondary amines in the

presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding

amines.

Condensation Reactions: The α-protons on the methylene group are weakly acidic, allowing

the compound to participate in base-catalyzed aldol-type condensation reactions.

Applications in the Fragrance and Flavor Industry
The primary commercial application of (4-Methylphenyl)acetaldehyde is as a fragrance

ingredient.[5] Its powerful and diffusive scent, described as green, floral, and reminiscent of

hyacinth and lilac, makes it a key component in many floral fragrance compositions.[1] It

provides a fresh, natural top note that is highly valued by perfumers. In the flavor industry, it is

used in trace amounts to impart fresh, green notes to various food products.[5]

Utility as a Synthon in Organic Chemistry
As a bifunctional molecule with an aldehyde group and an activated aromatic ring, (4-
Methylphenyl)acetaldehyde is a useful building block (synthon) in organic synthesis. The

aldehyde allows for carbon chain extension and functional group interconversion, while the
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aromatic ring can undergo electrophilic substitution reactions. While not a widely cited

intermediate in major drug discovery campaigns, its structural motif is present in various

biologically active molecules. Its availability and reactivity make it a plausible starting point for

the synthesis of more complex targets in medicinal chemistry research.[10][18]

VI. Toxicology and Safety Profile
Hazard Identification and Classification
(4-Methylphenyl)acetaldehyde possesses moderate acute toxicity and is an irritant. It is also

classified as a skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS)

before handling.

GHS Hazard Classification

Pictogram GHS07 (Harmful/Irritant)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin

irritation. H317: May cause an allergic skin

reaction. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P280: Wear

protective gloves/protective clothing/eye

protection/face protection. P301+P310: IF

SWALLOWED: Immediately call a POISON

CENTER/doctor. P302+P352: IF ON SKIN:

Wash with plenty of water. P305+P351+P338:

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

(Source:[4])

Handling and Storage Recommendations
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Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate

Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab

coat. Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

heat and sources of ignition. Aldehydes are prone to oxidation, so storage under an inert

atmosphere (e.g., nitrogen) is recommended for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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